Monoperfluorooctyl itaconate
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Overview
Description
Itaconic acid itself is an unsaturated dicarboxylic acid that has gained attention due to its role in metabolic pathways and its potential as a bio-based building block for polymers and other materials . Monoperfluorooctyl itaconate incorporates a perfluorooctyl group, enhancing its chemical stability and hydrophobicity, making it suitable for specific industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monoperfluorooctyl itaconate typically involves the esterification of itaconic acid with perfluorooctanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
Itaconic acid+Perfluorooctanol→Monoperfluorooctyl itaconate+Water
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous esterification process, where the reactants are fed into a reactor equipped with a distillation column to remove water and drive the reaction to completion. The use of azeotropic distillation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Monoperfluorooctyl itaconate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctyl itaconate derivatives.
Reduction: Reduction reactions can yield different functionalized derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield perfluorooctyl itaconate diacid, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Monoperfluorooctyl itaconate has found applications in several scientific research areas:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Investigated for its potential as a biomaterial due to its biocompatibility and stability.
Medicine: Explored for drug delivery systems, leveraging its ability to form stable complexes with therapeutic agents.
Industry: Utilized in coatings and surface treatments to impart water and oil repellency.
Mechanism of Action
The mechanism by which monoperfluorooctyl itaconate exerts its effects is primarily through its chemical structure. The perfluorooctyl group provides hydrophobicity and chemical stability, while the itaconate moiety allows for further functionalization and interaction with other molecules. This dual functionality enables the compound to act as a versatile building block in various applications. Molecular targets and pathways involved include interactions with hydrophobic surfaces and potential binding to specific receptors in biological systems .
Comparison with Similar Compounds
Monoperfluorooctyl itaconate can be compared with other similar compounds such as:
Perfluorooctyl acrylate: Similar in hydrophobicity but differs in the reactive moiety.
Perfluorooctyl methacrylate: Offers similar properties but with a different ester linkage.
Itaconic acid derivatives: Such as dimethyl itaconate, which lacks the perfluorooctyl group and thus has different chemical properties.
The uniqueness of this compound lies in its combination of the perfluorooctyl group with the itaconate moiety, providing a balance of hydrophobicity and reactivity that is not found in other similar compounds .
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-2-methylidene-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F17O4/c1-3(5(32)33)2-4(31)34-13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h1-2H2,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNVFWYDJQNNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F17O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379982 |
Source
|
Record name | Monoperfluorooctyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230295-05-3 |
Source
|
Record name | Monoperfluorooctyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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